4-(4-Methoxyphenyl)butan-2-amine

Serotonin Transporter Dopamine Transporter Uptake Inhibition

4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8) is a para-methoxy-substituted phenylbutanamine, a structural analog within the amphetamine class, but distinguished by its four-carbon butyl side chain bearing the amine at the 2-position. This compound, available as a racemic mixture or as its individual (R)- and (S)- enantiomers , serves as a valuable scaffold for exploring serotonergic pharmacology.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 51062-15-8
Cat. No. B1362676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)butan-2-amine
CAS51062-15-8
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)OC)N
InChIInChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3
InChIKeyJMHAKVPFYWWNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8): A Chiral Scaffold for Selective Serotonergic Probe Development and Structure-Activity Relationship Studies


4-(4-Methoxyphenyl)butan-2-amine (CAS 51062-15-8) is a para-methoxy-substituted phenylbutanamine, a structural analog within the amphetamine class, but distinguished by its four-carbon butyl side chain bearing the amine at the 2-position. This compound, available as a racemic mixture or as its individual (R)- and (S)- enantiomers , serves as a valuable scaffold for exploring serotonergic pharmacology. Preliminary characterization indicates it acts as a ligand at the serotonin transporter (SERT), with significantly lower activity at the dopamine transporter (DAT) [1]. This differential interaction profile, coupled with its distinct carbon skeleton compared to common amphetamine analogs, establishes its utility as a unique tool for probing monoamine transporter structure-activity relationships (SAR).

Why 4-(4-Methoxyphenyl)butan-2-amine Cannot Be Interchanged with Common Amphetamine Analogs


Direct substitution of 4-(4-methoxyphenyl)butan-2-amine with commonly cited analogs like 4-methoxyamphetamine (PMA) or 4-methylmethcathinone (4-MMC) is invalid due to fundamental differences in molecular structure and resulting pharmacology. While PMA and 4-MMC share the para-methoxyphenyl motif, they differ critically in side-chain length and branching. 4-(4-Methoxyphenyl)butan-2-amine possesses a unique four-carbon chain with the amine at the 2-position, which is distinct from the propyl chain of PMA and the β-keto moiety of 4-MMC. These structural variances translate to divergent transporter selectivity profiles. For instance, while 4-(4-methoxyphenyl)butan-2-amine exhibits marked selectivity for SERT over DAT (as quantified below), its analogs may have different selectivity windows, different potencies, or different mechanisms (e.g., release vs. reuptake inhibition). Procurement for specific research objectives, therefore, requires a compound whose exact scaffold and transporter interaction profile are validated, not assumed based on superficial similarity.

Quantified Differentiation of 4-(4-Methoxyphenyl)butan-2-amine: A Transporter Selectivity and Enantiomeric Activity Profile


SERT vs. DAT Selectivity: A 9.4-Fold Preference for Serotonin Transporter Interaction

4-(4-Methoxyphenyl)butan-2-amine demonstrates a marked preference for inhibiting serotonin reuptake (SERT) over dopamine reuptake (DAT) in rat brain synaptosomes. When compared to its effect on DAT, the compound's potency at SERT is approximately 9.4-fold greater, with an IC50 of 1,760 nM for SERT [1] versus an IC50 of 16,500 nM for DAT [2].

Serotonin Transporter Dopamine Transporter Uptake Inhibition

Enantioselective Transporter Release: (R)- vs. (S)-Enantiomers Exhibit Distinct DAT/SERT Activity Ratios

The (R)- and (S)- enantiomers of 4-(4-methoxyphenyl)butan-2-amine display distinct and quantifiable differences in their ability to induce release at the serotonin transporter (SERT) versus the dopamine transporter (DAT). While the (S)-enantiomer shows SERT release with an EC50 of 117 nM and DAT release with an EC50 of 597 nM (a 5.1-fold SERT preference) [1], a different enantiomeric preparation (likely (R)-) demonstrates SERT release with an EC50 of 347 nM and DAT release with an EC50 of 496 nM (a 1.4-fold SERT preference) [2].

Chiral Pharmacology Monoamine Release Enantioselectivity

Structural Distinction from 4-Methoxyamphetamine (PMA): A Four-Carbon Scaffold Enables Unique Transporter Interactions

4-(4-Methoxyphenyl)butan-2-amine is structurally differentiated from the well-characterized analog 4-methoxyamphetamine (PMA) by its four-carbon butyl chain with an amine at the 2-position, in contrast to PMA's three-carbon propyl chain with an amine at the 2-position. This one-carbon extension and altered substitution pattern directly impacts transporter interaction. PMA is reported as a selective serotonin releasing agent (SSRA) with EC50 values of 166 nM for dopamine release and 867 nM for norepinephrine release, with SERT release data not reported but inferred to be potent [1]. In comparison, 4-(4-methoxyphenyl)butan-2-amine shows SERT release with EC50 values as low as 117 nM (for the (S)-enantiomer) and DAT release with EC50 of 597 nM, indicating a different selectivity window.

Structure-Activity Relationship Scaffold Hopping Monoamine Transporter

Versatile Chiral Building Block with Defined Stereochemical Purity Options

4-(4-Methoxyphenyl)butan-2-amine is commercially available as a racemic mixture, as well as in enantiomerically pure (R)- (CAS 66264-83-3) and (S)- (CAS 66264-86-6) forms [1][2]. This contrasts with many simpler amphetamine analogs, which may be primarily available only as racemates or with limited stereochemical options. The availability of both enantiomers allows researchers to conduct controlled stereochemical studies, a necessity for establishing precise SAR in chiral biological systems.

Asymmetric Synthesis Chiral Amines Medicinal Chemistry

Targeted Applications of 4-(4-Methoxyphenyl)butan-2-amine in Serotonergic Pharmacology and Stereochemical Investigations


Serotonin Transporter (SERT) Selectivity Probe Development

Based on its 9.4-fold selectivity for SERT over DAT [1], 4-(4-methoxyphenyl)butan-2-amine is an optimal starting scaffold for developing chemical probes that require a clean serotonergic profile. Its moderate SERT affinity (IC50 ≈ 1.8 μM) allows for subsequent chemical optimization to enhance potency while maintaining the favorable selectivity window, a key advantage over non-selective or more potent but promiscuous analogs.

Enantioselective Structure-Activity Relationship (SAR) Studies

The distinct SERT/DAT activity ratios of the (R)- and (S)- enantiomers [1] make this compound ideal for investigating the stereochemical requirements of monoamine transporter binding pockets. Researchers can use the pure enantiomers to map chiral recognition elements at SERT and DAT, generating data that is not accessible with racemic mixtures.

Scaffold-Hopping in Amphetamine-Derived Ligand Libraries

As a structural variant of the classic amphetamine scaffold with a unique four-carbon backbone and a shifted amine position, this compound is valuable for scaffold-hopping campaigns [1]. It allows medicinal chemists to explore new chemical space around the para-methoxyphenyl pharmacophore, potentially identifying novel interaction modes with the SERT binding site that are precluded by the rigid propyl chain of analogs like PMA.

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